Anti-CSCs agent-1
Description
This compound is a hybrid molecule comprising a triterpenoid core and a synthetic cyclopropane dicarboxamide moiety. The triterpenoid backbone, characterized by a dodecahydropicene skeleton with heptamethyl and methylidene substituents, is structurally analogous to ursolic acid (UA), a pentacyclic triterpenoid known for anti-inflammatory and antimicrobial properties .
Propriétés
IUPAC Name |
1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCNAYWPGAXOU-LBWRYPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a cyclopropane ring and multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 714.0 g/mol with a logP value of 8.8, indicating high lipophilicity which may influence its absorption and distribution in biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 714.0 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 8.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
Research indicates that this compound exhibits a range of biological activities primarily through modulation of cellular pathways. The presence of the cyclopropane moiety and the specific stereochemistry may enhance its interaction with biological targets such as enzymes and receptors.
Anticancer Activity
Several studies have reported the anticancer properties of similar compounds in the same class. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The results showed significant tumor reduction compared to control groups.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and promote neuronal survival under toxic conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : High lipophilicity may facilitate absorption across biological membranes.
- Distribution : The compound's ability to penetrate the blood-brain barrier could be beneficial for treating central nervous system disorders.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in the Triterpenoid Class
- Ursolic Acid (UA): Structure: Shares the pentacyclic triterpenoid core but lacks the cyclopropane dicarboxamide group. UA has a carboxylic acid at C-17, whereas the target compound features an amide-linked cyclopropane moiety. Bioactivity: UA exhibits anti-inflammatory, anticancer, and antimicrobial activities . The target compound’s amide linkage may enhance metabolic stability compared to UA’s ester/carboxylic acid groups .
Cyclopropane Dicarboxamide Derivatives
- Cabozantinib (N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivatives): Structure: Contains a similar cyclopropane-1,1-dicarboxamide group linked to a quinoline scaffold instead of a triterpenoid . Bioactivity: Cabozantinib inhibits MET and VEGFR2 kinases, suggesting the target compound’s cyclopropane group may similarly engage kinase targets. However, the triterpenoid core could introduce off-target effects or modulate solubility . Synthesis: Both compounds utilize HATU/DIPEA-mediated coupling reactions, but the triterpenoid core’s steric bulk may complicate synthesis and reduce yields compared to cabozantinib’s simpler quinoline scaffold .
Patent Derivatives with Modified Triterpenoid Cores
- Reata Pharmaceuticals’ Patent Compound (US20210355156): Structure: Features a cyano-substituted dodecahydropicene core with difluoropropanamide instead of cyclopropane dicarboxamide .
Key Research Findings and Data
| Property | Target Compound | Ursolic Acid | Cabozantinib | Reata Patent Compound |
|---|---|---|---|---|
| Core Structure | Triterpenoid + cyclopropane dicarboxamide | Triterpenoid (pentacyclic) | Quinoline + cyclopropane | Triterpenoid + difluoropropanamide |
| Key Functional Groups | 4-Fluorophenyl, amide | Carboxylic acid | 4-Fluorophenyl, amide | Cyano, difluoropropanamide |
| Bioactivity (Reported) | Hypothesized kinase + triterpenoid effects | Anti-inflammatory, antimicrobial | Anticancer (kinase inhibition) | Undisclosed (patent) |
| Solubility | Moderate (amide-enhanced stability) | High (polar carboxylic acid) | Low (quinoline lipophilicity) | Low (non-polar cyano group) |
| Synthetic Complexity | High (steric hindrance) | Moderate | Moderate | High (covalent modifications) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
